2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-5-nitrobenzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, chloro, and amide groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be largely determined by its functional groups. For example, the nitro groups could potentially be reduced, and the chloro groups could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro and chloro groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in synthetic pathways as an intermediate or target molecule in the synthesis of various chemical compounds. For instance, the synthesis processes often involve multi-step reactions, starting from basic aromatic acids or amides, through esterification, reduction, chlorination, and aminolysis to produce key intermediates, which are then further reacted to yield the target compounds (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010). Another study outlines the synthesis and characterization of related compounds, highlighting the importance of specific functional groups in determining the properties and reactivity of these molecules (Zheng Jian-hong, 2012).
Structural and Spectroscopic Analysis
- Research has been conducted on the crystal structure, spectroscopic properties, and theoretical calculations to understand the structural and electronic properties of similar nitrobenzamide derivatives. These studies provide insights into the relationship between molecular structure and potential biological activity or material properties (Dian He, Zhuqing Yang, M. Hou, Chong Teng, Xiao-hong Wang, 2014).
Potential Biological Activity
- Some derivatives of nitrobenzamide compounds have been studied for their hypoxia-selective cytotoxicity, indicating their potential as antitumor agents. This research explores how structural variations, such as the position of nitro groups, can influence the cytotoxicity and selectivity of these compounds under hypoxic conditions, which is relevant for targeting tumor cells (B. Palmer, W. Wilson, R. Anderson, M. Boyd, W. Denny, 1996).
properties
IUPAC Name |
2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2N4O6/c1-15-11-17(3-9-25(15)31-27(35)21-13-19(33(37)38)5-7-23(21)29)18-4-10-26(16(2)12-18)32-28(36)22-14-20(34(39)40)6-8-24(22)30/h3-14H,1-2H3,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGSGWXGHXJXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-5-nitrobenzamide |
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